4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate
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Overview
Description
4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a chlorophenyl group, and a methoxybenzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexylphenyl N-(4-chlorophenyl)carbamate
- 4-Cyclohexylphenyl N-(4-methoxyphenyl)carbamate
- 4-Cyclohexylphenyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C27H27ClO4 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(4-cyclohexylphenyl) 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C27H27ClO4/c1-30-26-17-22(11-16-25(26)31-18-19-7-12-23(28)13-8-19)27(29)32-24-14-9-21(10-15-24)20-5-3-2-4-6-20/h7-17,20H,2-6,18H2,1H3 |
InChI Key |
JPDIUEGOWRTCDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C3CCCCC3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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